1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose
Overview
Description
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose is a chemical compound with the molecular formula C16H20O7S and a molecular weight of 356.39 g/mol . It is a white crystalline solid that is used in various scientific research applications, particularly in the field of chiral compound detection and evaluation .
Scientific Research Applications
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose is widely used in scientific research, including:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
Mode of Action
It is used in the hplc detection and evaluation of chiral compounds with a laser-based chiroptical detector . This suggests that it may interact with its targets to induce changes that can be detected and evaluated using this method.
Biochemical Pathways
It’s possible that the compound may influence pathways related to chirality and optical activity, given its use in the detection and evaluation of chiral compounds .
Result of Action
Given its use in the detection and evaluation of chiral compounds , it may induce changes in optical activity that can be measured using a laser-based chiroptical detector.
Action Environment
It’s known that the compound has a melting point of 117-118°c , suggesting that it may be stable under a range of temperatures.
Future Directions
Preparation Methods
The synthesis of 1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose involves several stepsThe reaction conditions typically involve the use of chloroform as a solvent and a temperature of around -20°C . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Comparison with Similar Compounds
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-galactopyranose can be compared with other similar compounds, such as:
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-D-galactose: Similar in structure but may differ in specific applications and reactivity.
1,6-Anhydro-3,4-O-isopropylidene-2-tosyl-B-D-glucopyranose: Another similar compound with slight variations in its molecular structure and properties.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and reactivity.
Properties
IUPAC Name |
[(1R,2S,6S,7R,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl] 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O7S/c1-9-4-6-10(7-5-9)24(17,18)23-14-13-12(21-16(2,3)22-13)11-8-19-15(14)20-11/h4-7,11-15H,8H2,1-3H3/t11-,12+,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGAFSDLQODLRO-GZBLMMOJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3C(C4COC2O4)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2[C@@H]3[C@H]([C@H]4CO[C@@H]2O4)OC(O3)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501125884 | |
Record name | β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81028-98-0 | |
Record name | β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81028-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,6-Anhydro-3,4-O-isopropylidene-beta-D-galactopyranose toluene-p-sulphonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081028980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-D-Galactopyranose, 1,6-anhydro-3,4-O-(1-methylethylidene)-, 4-methylbenzenesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501125884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,6-anhydro-3,4-O-isopropylidene)-β-D-galactopyranose toluene-p-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.404 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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